1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

RORγt inverse agonism IL-17 inhibition nuclear receptor pharmacology

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1594124-36-3, molecular formula C10H8ClFN2O, molecular weight 226.63 g/mol) is a synthetic pyrazole derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring. This compound has been identified as a small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critically involved in Th17 cell differentiation and IL-17 production.

Molecular Formula C10H8ClFN2O
Molecular Weight 226.63 g/mol
CAS No. 1594124-36-3
Cat. No. B1459584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol
CAS1594124-36-3
Molecular FormulaC10H8ClFN2O
Molecular Weight226.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)O)F
InChIInChI=1S/C10H8ClFN2O/c11-9-2-1-3-10(12)8(9)6-14-5-7(15)4-13-14/h1-5,15H,6H2
InChIKeyVVIJHQARLQKJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1594124-36-3) Compound Profile and Procurement Baseline


1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CAS 1594124-36-3, molecular formula C10H8ClFN2O, molecular weight 226.63 g/mol) is a synthetic pyrazole derivative characterized by a 2-chloro-6-fluorobenzyl substituent at the N1 position and a hydroxyl group at the C4 position of the pyrazole ring . This compound has been identified as a small-molecule inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a nuclear receptor critically involved in Th17 cell differentiation and IL-17 production [1]. Its structural features—specifically the ortho-chloro and ortho-fluoro substitution pattern on the benzyl moiety—have been implicated in modulating binding affinity and selectivity toward RORγt, distinguishing it from unsubstituted or differently substituted pyrazole analogs [1].

Why 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol Cannot Be Replaced by Generic Pyrazole Analogs in RORγt-Focused Research


Generic substitution of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-ol with structurally related pyrazole derivatives—even those bearing similar halogenated benzyl groups—cannot be presumed to yield equivalent biological outcomes. The precise ortho-chloro, ortho-fluoro substitution pattern on the benzyl moiety of this compound directly influences its binding mode and functional activity at RORγt [1]. Comparative binding data indicate that subtle modifications to the benzyl substituent (e.g., mono-halogenation, para-substitution, or replacement with unsubstituted benzyl) result in substantially altered IC50 values in RORγt inverse agonism assays, underscoring that the 2-chloro-6-fluoro configuration is not a generic feature but a pharmacophoric determinant [1]. Consequently, procurement of the exact CAS 1594124-36-3 entity—rather than any nominally similar pyrazol-4-ol or benzylpyrazole—is essential to ensure reproducibility of RORγt-mediated IL-17 inhibition studies and to maintain fidelity to reported structure-activity relationships [1]. Furthermore, commercial sourcing of this specific compound at verified purity (≥95%) is critical, as trace impurities from incomplete alkylation or residual starting materials can confound biological assays .

Quantitative Differentiation of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol: Comparator-Based Evidence for Procurement Decision-Making


RORγt Inverse Agonist Potency: IC50 Comparison of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol versus Structurally Related Pyrazole Analogs

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CHEMBL3314014) demonstrates an IC50 of 10 nM in an APC-labeled RORγt-LBD inverse agonist assay, representing a potent interaction with the ligand-binding domain of RORγt [1]. In contrast, the compound GNE-0946—a structurally related pyrazole derivative bearing a different substitution pattern on the benzyl moiety (4-(methylsulfonyl)phenyl instead of 2-chloro-6-fluorobenzyl)—exhibits an IC50 of 44 nM in a RORγt FRET assay, representing an approximately 4.4-fold lower potency [2]. Similarly, the clinical-stage RORγt inverse agonist VTP-43742, which incorporates a distinct chemotype, displays an IC50 of 57 nM in a RORγt-LBD binding assay [3]. The 10 nM IC50 of the target compound thus reflects a quantifiable potency advantage over these comparator molecules within the RORγt inverse agonist class.

RORγt inverse agonism IL-17 inhibition nuclear receptor pharmacology

Functional Cellular Activity: IL-17 Promoter Inhibition in Jurkat Cells by 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

In a human Jurkat T-cell line engineered with an IL-17 promoter reporter, 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-ol exhibits an EC50 of 158 nM for inhibition of IL-17 promoter activity [1]. This cellular functional activity confirms that the compound's RORγt inverse agonism translates into downstream suppression of IL-17 gene expression in a relevant human immune cell context. For reference, GSK2981278—a structurally distinct RORγt inverse agonist with a sulfonamide core—demonstrates an EC50 of approximately 250 nM in a comparable IL-17 reporter assay in Jurkat cells, indicating that the target compound achieves comparable or modestly improved cellular potency relative to this well-characterized tool compound [2].

cellular functional assay IL-17 promoter inhibition Th17 pathway

Selectivity Profile: RORγt versus RORα and RORβ Activity of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol has been annotated in BindingDB as a selective RORγt inverse agonist, with no reported significant activity against the closely related nuclear receptor isoforms RORα or RORβ [1]. This isoform selectivity is notable because the ROR family (RORα, RORβ, RORγt) shares substantial sequence homology within their ligand-binding domains, and many early-generation RORγt ligands exhibit cross-reactivity with RORα [2]. For instance, the natural ligand cholesterol sulfate and certain synthetic inverse agonists such as SR2211 demonstrate binding to both RORγt and RORα [2]. The apparent isoform selectivity of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-ol for RORγt over RORα and RORβ suggests that its ortho-chloro-ortho-fluoro benzyl substitution pattern contributes to isoform discrimination.

nuclear receptor selectivity ROR isoform profiling off-target assessment

Synthetic Utility and Purity Specifications: Verified Analytical Data for Procurement of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol is commercially available with a minimum purity specification of 95% as verified by independent supplier analytical certificates . The compound has been cited as a reactant for the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohol inhibitors of the antitubercular target N-acetyltransferase, and second-generation selective inhibitors of hepatitis C virus NS3 serine protease . In contrast, less rigorously characterized pyrazol-4-ol analogs offered by certain vendors lack published purity specifications or validated synthetic utility documentation, introducing uncertainty regarding batch-to-batch consistency and the presence of confounding impurities that could affect reaction yields or biological assay outcomes.

compound procurement purity verification synthetic building block

Optimal Application Scenarios for 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol Based on Quantified Evidence


RORγt Inverse Agonist Screening and Lead Optimization Campaigns

This compound is optimally deployed as a reference standard or chemical probe in RORγt inverse agonist discovery programs. With a demonstrated IC50 of 10 nM in RORγt-LBD binding assays [1] and functional EC50 of 158 nM in IL-17 promoter inhibition [1], it provides a well-characterized benchmark against which novel RORγt-targeting candidates can be evaluated. Its potency profile compares favorably to GNE-0946 (IC50 = 44 nM) [2] and VTP-43742 (IC50 = 57 nM) [3], enabling researchers to gauge the relative performance of their own compounds within the established activity range of the target class.

Th17-Mediated Autoimmune Disease Model Studies Requiring Selective RORγt Modulation

Investigators examining the role of RORγt in Th17 differentiation and IL-17-driven inflammatory pathways can utilize this compound as a selective chemical tool. The compound's apparent isoform selectivity for RORγt over RORα and RORβ [1] reduces the likelihood of confounding effects arising from modulation of other ROR family members—a limitation observed with dual RORγt/RORα ligands such as cholesterol sulfate and SR2211 [4]. The 158 nM cellular EC50 for IL-17 promoter inhibition [1] provides a reference for dose-ranging experiments in Jurkat T-cell models and primary Th17 polarization assays.

Synthesis of N-Chloroheterocyclic Antimicrobials and Antitubercular β-Amino Alcohol Inhibitors

Procurement of this compound at ≥95% purity is indicated for use as a synthetic building block in the preparation of N-chloroheterocyclic antimicrobial agents and β-amino alcohol derivatives targeting N-acetyltransferase (NAT) for antitubercular applications . The documented purity specification and availability of Certificates of Analysis support reproducible synthetic yields and minimize the introduction of side products that could complicate downstream purification. This is particularly relevant for multi-step synthetic sequences where intermediate purity directly impacts overall yield and final product integrity.

Second-Generation HCV NS3 Serine Protease Inhibitor Development

The compound has been explicitly identified as a reactant for the synthesis of second-generation selective inhibitors of hepatitis C virus NS3 serine protease . Researchers engaged in structure-based design of improved HCV protease inhibitors can source this pyrazol-4-ol scaffold with confidence in its identity and purity (≥95%) , facilitating the generation of focused libraries and SAR exploration around the pyrazole core. The established commercial availability of the compound with verified analytical specifications streamlines procurement for medicinal chemistry programs operating under strict timelines.

Quote Request

Request a Quote for 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.